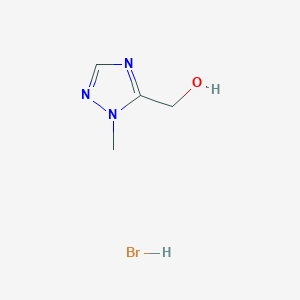
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
Übersicht
Beschreibung
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is a useful research compound. Its molecular formula is C4H8BrN3O and its molecular weight is 194.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS Number: 1803601-43-5) is a compound belonging to the 1,2,4-triazole family, which has been recognized for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : CHBrNO
- Molecular Weight : 194.03 g/mol
- Structure : The compound features a triazole ring substituted with a methyl group and a methanol moiety.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. In particular, compounds similar to this compound have shown effectiveness against various fungal strains. For instance:
- MIC Values : Some triazole derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans, outperforming standard antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial potential of triazoles is well-documented. Studies have reported that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria:
- Example : Triazoles have shown MIC values up to 16 times lower than ampicillin against resistant strains .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been highlighted in various studies:
- Mechanism : Some triazole derivatives inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines . This suggests a potential role in cancer therapy by targeting tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : Variations in side groups on the triazole ring significantly affect potency and selectivity against pathogens .
| Compound | Activity Type | MIC Value | Reference |
|---|---|---|---|
| Compound 1 | Antifungal | 0.0156 μg/mL | |
| Compound 2 | Antibacterial | 0.125 μg/mL | |
| Compound 3 | Anticancer (VEGF inhibition) | Not specified |
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of various triazole derivatives against a panel of Candida species. The results showed that certain modifications to the triazole structure enhanced antifungal activity significantly.
Case Study 2: Anticancer Mechanisms
In vitro studies on breast cancer cells demonstrated that compounds similar to this compound inhibited cell proliferation through apoptosis induction and inhibition of angiogenesis pathways.
Eigenschaften
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.BrH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNIULSFDHTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















